Broad-Spectrum Potency: GC376 IC50 Values Against Six Coronavirus Mpro Enzymes Compared to Baseline Inhibitor Classes
GC376 demonstrates broad-spectrum inhibitory activity against Mpro enzymes from six distinct coronaviruses with IC50 values ranging from 0.89 μM (SARS-CoV-2) to 4.2 μM (HCoV-NL63), and maintains activity against five SARS-CoV-2 Mpro mutants (G15S, M49I, K90R, P132H, S46F) [1]. In contrast, many peptidomimetic Mpro inhibitors exhibit narrow-spectrum activity limited to specific coronavirus species. Nirmatrelvir, a comparator clinical-stage Mpro inhibitor, shows high potency against SARS-CoV-2 Mpro but variable activity against other coronaviral Mpros; in direct comparative MERS-CoV Mpro assays, GC376, nirmatrelvir, and PF-00835231 were identified as the most effective inhibitors among seven tested compounds [2].
| Evidence Dimension | Mpro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | SARS-CoV-2 Mpro: 0.89 μM; SARS-CoV Mpro: 0.92 μM; MERS-CoV Mpro: 1.2 μM; HCoV-229E Mpro: 2.8 μM; HCoV-HKU1 Mpro: 3.5 μM; HCoV-NL63 Mpro: 4.2 μM |
| Comparator Or Baseline | Nirmatrelvir: SARS-CoV-2 Mpro IC50 ~0.02 μM (high potency but narrower spectrum); other Mpro inhibitors (ensitrelvir, bofutrelvir, boceprevir) show species-specific activity |
| Quantified Difference | GC376 IC50 range across six coronaviruses: 0.89–4.2 μM (4.7-fold variation), demonstrating broad cross-species inhibition |
| Conditions | FRET-based enzymatic assay using purified recombinant Mpro proteins; substrate: Dabcyl-KTSAVLQSGFRKME-Edans |
Why This Matters
This broad-spectrum inhibition profile across multiple coronavirus Mpro enzymes makes GC376-derived reference standards uniquely valuable for pan-coronavirus research, unlike compounds optimized solely for SARS-CoV-2.
- [1] Lin C, et al. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376. J Mol Biol. 2024;436(5):168412. View Source
- [2] Nature Communications. Nirmatrelvir, GC376 and PF-00835231 are most effective against MERS-CoV-Mpro. Fig. 2, 2024. View Source
